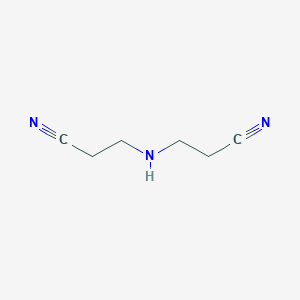

3,3'-Iminodipropionitrile

Cat. No. B089418

Key on ui cas rn:

111-94-4

M. Wt: 123.16 g/mol

InChI Key: SBAJRGRUGUQKAF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04055586

Procedure details

The reaction takes place in a tube reactor which has an internal diameter of 36 mm and a length of 70 cm. At the lower end of the reactor there is a glass frit G 4, manufactured by the Schott Company, Mainz. It is designated 160 D and has a 30 mm diameter. The glass frit functions as a distribution device. The tube has a total volume of 700 ml. and the effective reaction volume (the space used during the reaction) equals 500 ml. 9 liters of gaseous ammonia are fed into the reactor per hour. The gas flows through the glass frit and reacts with the acrylonitrile. In order to monitor the gas conversion, the amount of unreacted gas is determined using a gas meter. 52 ml of acrylonitrile and 3.8 ml of water are pumped hourly into the upper end of the reactor at a rate which corresponds to a space velocity of 0.1 hr-1. After 10 hours of residence time, the reaction mixture is removed at a point above the distribution device located at the lower end of the tube reactor. The yield of bis-(2-cyanoethyl)-amine obtained is 91 %.

Identifiers

|

REACTION_CXSMILES

|

[NH3:1].[C:2](#[N:5])[CH:3]=[CH2:4]>O>[C:2]([CH2:3][CH2:4][NH:1][CH2:4][CH2:3][C:2]#[N:5])#[N:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

9 L

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)#N

|

Step Three

|

Name

|

|

|

Quantity

|

52 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)#N

|

Step Four

|

Name

|

|

|

Quantity

|

3.8 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

and the effective reaction volume (the space used during the reaction)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

corresponds to a space velocity of 0.1 hr

|

|

Duration

|

0.1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture is removed at a point above the distribution device

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |